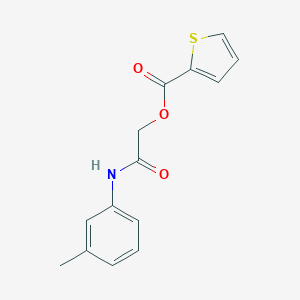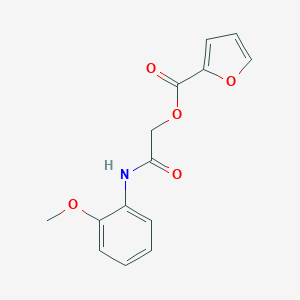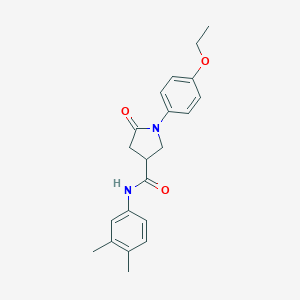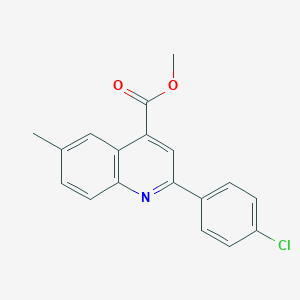![molecular formula C19H20N2O2S2 B271330 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide, also known as BZVS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of a complex between this compound and metal ions, which results in the activation of various signaling pathways in cells. The exact mechanism of action of this compound is an area of active research, and further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. For example, this compound has been shown to induce the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. This compound has also been shown to induce the expression of various genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, as well as its ability to penetrate cell membranes and localize to specific cellular compartments. However, this compound also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for research on 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide, including the development of new synthesis methods for this compound and its derivatives, the investigation of its mechanism of action in more detail, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the advantages and limitations of this compound for lab experiments and to develop new methods for its use in various research fields.
Méthodes De Synthèse
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with acetaldehyde, followed by the reaction of the resulting compound with diethyl sulfonate. The final step involves the reaction of the resulting intermediate compound with vinyl magnesium bromide. The synthesis of this compound has been described in detail in the literature, and various modifications to the synthesis method have also been reported.
Applications De Recherche Scientifique
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has been studied extensively in scientific research due to its potential applications in various fields. In particular, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems, as well as for its potential use as a therapeutic agent for the treatment of various diseases.
Propriétés
Formule moléculaire |
C19H20N2O2S2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O2S2/c1-3-21(4-2)25(22,23)16-12-9-15(10-13-16)11-14-19-20-17-7-5-6-8-18(17)24-19/h5-14H,3-4H2,1-2H3/b14-11+ |
Clé InChI |
IYTCMWSUAKFEFW-SDNWHVSQSA-N |
SMILES isomérique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
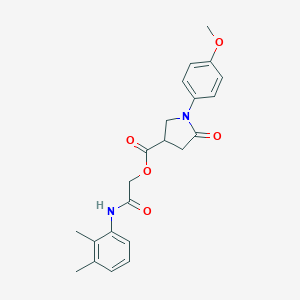
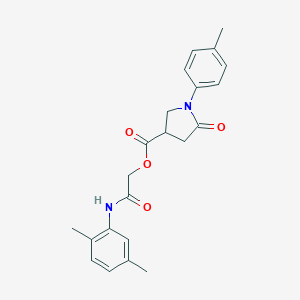
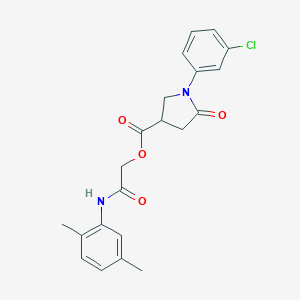
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)

